One-Pot Chlorohydrin Route Eliminates Epoxide Isolation and Increases Throughput vs. the Legacy Epoxide Process
In the legacy two-step process, chlorohydrin 6 was converted in situ to epoxide 7, which was isolated by filtration in 86% yield before ring-opening with dibutylamine. The reworked process (Beutler et al., 2007) converts chlorohydrin 6 directly to amino alcohol 8 in a one-pot operation at 140 °C, eliminating epoxide 7 isolation entirely [1]. The one-pot process delivers amino alcohol 8 in 81% yield—comparable yield without the epoxide handling hazard—while eliminating sodium methylate and reducing NaBH₄ excess from 1.5 to 1.3 equivalents [2]. Monitoring data show that under these conditions, epoxide 7 reaches a maximum of only 1–2% in the reaction mixture [1].
| Evidence Dimension | Overall yield from ketone 5 to amino alcohol 8; epoxide 7 formation |
|---|---|
| Target Compound Data | Chlorohydrin 6 route: 81% yield of 8; epoxide 7 detected at max 1–2% in reaction mixture |
| Comparator Or Baseline | Epoxide 7 isolation route: 86% yield of 7 (isolated), then further conversion to 8 (overall yield not explicitly reported but involves additional step loss) |
| Quantified Difference | Comparable or superior overall throughput (elimination of one filtration, drying, and isolation step); epoxide formation suppressed to ≤2% |
| Conditions | NaBH₄ reduction in EtOH at 0–5 °C, then dibutylamine at 140 °C for 3 h; industrial scale |
Why This Matters
For procurement decisions, selecting the chlorohydrin enables implementation of the higher-throughput, epoxide-avoiding one-pot process that is the industry standard since 2007, directly reducing unit operations and genotoxic impurity risk.
- [1] Beutler, U.; Fuenfschilling, P. C.; Steinkemper, A. Org. Process Res. Dev. 2007, 11 (3), 341–345. Section 3.1 and Scheme 2. View Source
- [2] Beutler, U.; Fuenfschilling, P. C.; Steinkemper, A. Org. Process Res. Dev. 2007, 11 (3), 341–345. Experimental Section 5.3. View Source
